MAGL Inhibitory Potential: Class-Level Scaffold Attribution vs. Known MAGL Inhibitor JZP 361
CAS 2034551-49-8 contains the 1,2,4-oxadiazole scaffold present in multiple MAGL inhibitors disclosed by Takeda Pharmaceutical Company in U.S. Patent 10,610,520 and related patent families [1]. While no direct MAGL IC50 data for this specific compound is publicly available, the patent explicitly claims compounds with the 1,2,4-oxadiazole core as having MAGL inhibitory action. In contrast, the structurally distinct MAGL inhibitor JZP 361 (a loratadine-derived benzo[5,6]cyclohepta[1,2-b]pyridine) achieves an IC50 of 46 nM against human recombinant MAGL with 35-fold selectivity over FAAH (IC50 = 1.79 μM) and 150-fold selectivity over ABHD6 (IC50 = 7.24 μM) . JZP 361's potency and selectivity profile serve as a quantitative benchmark; whether CAS 2034551-49-8 achieves comparable or superior MAGL inhibition and selectivity has not been reported.
| Evidence Dimension | MAGL Inhibitory Activity |
|---|---|
| Target Compound Data | No published IC50 data available. Structurally implicated as potential MAGL inhibitor via Takeda patent disclosures. |
| Comparator Or Baseline | JZP 361 (CAS 1680193-80-9): hMAGL IC50 = 46 nM; FAAH IC50 = 1.79 μM; ABHD6 IC50 = 7.24 μM. |
| Quantified Difference | Cannot be calculated. Comparator potency (46 nM) and selectivity ratios (35× over FAAH, 150× over ABHD6) are provided as class benchmarks. |
| Conditions | JZP 361: human recombinant MAGL, FAAH, and ABHD6 enzyme assays. CAS 2034551-49-8: no assay data available. |
Why This Matters
For MAGL-targeted drug discovery, establishing relative potency and endocannabinoid serine hydrolase selectivity is critical; the absence of published data for CAS 2034551-49-8 necessitates prospective head-to-head profiling against benchmark inhibitors like JZP 361 before any selection decision for in vivo studies.
- [1] Ikeda S, et al. Heterocyclic compound. U.S. Patent 10,610,520. Granted April 7, 2020. Assignee: Takeda Pharmaceutical Company Limited. View Source
